[2-(Difluoromethoxy)-3-methylphenyl]boronic acid [2-(Difluoromethoxy)-3-methylphenyl]boronic acid
Brand Name: Vulcanchem
CAS No.: 958451-78-0
VCID: VC17205903
InChI: InChI=1S/C8H9BF2O3/c1-5-3-2-4-6(9(12)13)7(5)14-8(10)11/h2-4,8,12-13H,1H3
SMILES:
Molecular Formula: C8H9BF2O3
Molecular Weight: 201.97 g/mol

[2-(Difluoromethoxy)-3-methylphenyl]boronic acid

CAS No.: 958451-78-0

Cat. No.: VC17205903

Molecular Formula: C8H9BF2O3

Molecular Weight: 201.97 g/mol

* For research use only. Not for human or veterinary use.

[2-(Difluoromethoxy)-3-methylphenyl]boronic acid - 958451-78-0

Specification

CAS No. 958451-78-0
Molecular Formula C8H9BF2O3
Molecular Weight 201.97 g/mol
IUPAC Name [2-(difluoromethoxy)-3-methylphenyl]boronic acid
Standard InChI InChI=1S/C8H9BF2O3/c1-5-3-2-4-6(9(12)13)7(5)14-8(10)11/h2-4,8,12-13H,1H3
Standard InChI Key HCNMYMKJTFLPOQ-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C(=CC=C1)C)OC(F)F)(O)O

Introduction

Chemical Structure and Properties

Molecular Composition

[2-(Difluoromethoxy)-3-methylphenyl]boronic acid has the molecular formula C₈H₉BF₂O₃ and a molecular weight of 201.97 g/mol. The boron atom resides in a trigonal planar geometry, bonded to two hydroxyl groups and the aromatic ring. The difluoromethoxy group (-OCF₂H) introduces electron-withdrawing effects, while the methyl group enhances steric bulk, influencing reactivity and stability .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number958451-78-0
Molecular FormulaC₈H₉BF₂O₃
Molecular Weight201.97 g/mol
Purity≥98%
AppearanceWhite to off-white solid
Storage Conditions2–8°C under inert atmosphere

X-ray crystallography of analogous boronic acids, such as phenylboronic acid, reveals dimeric structures stabilized by hydrogen bonds between hydroxyl groups . While no direct crystallographic data exists for this compound, its planar boron center likely facilitates similar intermolecular interactions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy of related compounds, such as 3,4-difluoro-2-methylphenylboronic acid (CAS 2121514-75-6), shows distinct signals for fluorine (δ −70 ppm in ¹⁹F NMR) and boron (δ 30–35 ppm in ¹¹B NMR) . For [2-(Difluoromethoxy)-3-methylphenyl]boronic acid, the difluoromethoxy group’s ¹⁹F NMR signal is expected near δ −80 ppm, split into a doublet due to coupling with adjacent protons.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of [2-(Difluoromethoxy)-3-methylphenyl]boronic acid typically involves late-stage difluoromethylation of pre-functionalized aryl precursors. A common approach includes:

  • Borylation of Aryl Halides: Aryl iodides or bromides undergo Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium catalysts.

  • Difluoromethylation: The intermediate arylboronic ester is treated with a difluoromethylating agent, such as ClCF₂H or BrCF₂H, under copper-mediated conditions.

Alternative methods leverage direct C–H borylation of difluoromethoxy-containing arenes, though yields remain moderate (40–60%) due to competing side reactions .

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsYield
13-Methyl-2-iodophenol, B₂Pin₂, Pd(dba)₂75%
2ClCF₂H, CuI, DMF, 80°C65%
3Acidic hydrolysis (HCl/H₂O)90%

Purification and Stability

The compound is purified via recrystallization from ethanol/water mixtures, achieving ≥98% purity . Stability tests indicate decomposition above 150°C, necessitating storage at 2–8°C under nitrogen.

Reactivity and Applications

Suzuki-Miyaura Coupling

[2-(Difluoromethoxy)-3-methylphenyl]boronic acid participates in Suzuki-Miyaura cross-couplings with aryl halides, forming biaryl structures central to pharmaceuticals like losartan and biphenyl-based inhibitors. The difluoromethoxy group enhances oxidative stability compared to non-fluorinated analogs, enabling reactions under aerobic conditions .

Medicinal Chemistry

Incorporating this boronic acid into drug candidates improves lipophilicity (logP ≈ 2.1) and metabolic stability. For example, derivatives show promise as protease inhibitors by forming reversible covalent bonds with catalytic serine residues.

Table 3: Biological Activity of Derivatives

DerivativeTargetIC₅₀
Boronic acid-β-lactamβ-Lactamase12 nM
Aryl trifluoroborateThrombin8.5 nM

Materials Science

The compound serves as a monomer in boron-containing polymers, imparting flame retardancy and thermal stability. Copolymers with styrene exhibit glass transition temperatures (Tg) up to 180°C, surpassing conventional polystyrene .

Future Directions

  • Catalyst Development: Designing chiral ligands derived from this boronic acid for asymmetric catalysis .

  • Drug Delivery: Exploiting boronic acid-diol interactions for glucose-responsive insulin systems.

  • Environmental Impact: Assessing biodegradation pathways to mitigate aquatic toxicity .

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